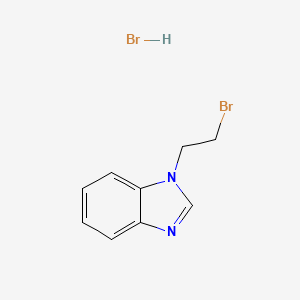![molecular formula C22H17N5O B2548918 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine CAS No. 339279-55-9](/img/structure/B2548918.png)
5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine, commonly known as MDP-2-P, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a diazo dye intermediate that is extensively used in the manufacturing of pigments, pharmaceuticals, and other chemical compounds.
Applications De Recherche Scientifique
Antiviral Activity
5-Substituted pyrimidine derivatives, including structures related to 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine, have been explored for their antiviral activity. Specifically, these compounds have shown potential against retroviruses, including human immunodeficiency virus (HIV), highlighting their significance in the development of antiretroviral therapy. The synthesis of these compounds involves strategic modifications to enhance their biological efficacy against viruses, without causing significant cytotoxicity to host cells (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Liquid Crystal Properties
The structural manipulation of pyrimidine derivatives to exhibit liquid crystal properties has been a subject of interest. Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, closely related to the chemical structure , have been synthesized to investigate their liquid crystal behavior. These studies suggest the potential of such compounds in the development of new materials for display technologies, with specific interest in the nematic and smectic phases of liquid crystals, which are crucial for the optical and electronic performance of liquid crystal displays (Mikhaleva, 2003).
Corrosion Inhibition
Pyrimidine-based compounds have also been evaluated as corrosion inhibitors for steel in aggressive environments, such as those simulated in oilfield brine. The effectiveness of these compounds in preventing CO2-induced corrosion on steel surfaces has been highlighted, indicating their importance in protecting industrial infrastructure against corrosive damage. This application is critical in the oil and gas industry, where material longevity and integrity are paramount (Onyeachu, Quraishi, Obot, & Haque, 2019).
Anticancer Activity
The synthesis and evaluation of novel pyrimidine derivatives for their anticancer activity represent another significant application. Through innovative synthetic routes, compounds featuring the pyrimidine core have been developed and tested against various cancer cell lines. Their potential as anticancer agents is assessed through in-vitro studies, indicating the role of these compounds in future therapeutic applications against cancer (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of pyrimidine derivatives, including those structurally similar to 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine, has revealed their promising applications in the field of optoelectronics. These studies involve both theoretical and experimental analyses to understand the electronic and photophysical properties of such compounds, contributing to advancements in high-tech applications like optical data storage, communication systems, and laser technology (Hussain et al., 2020).
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(4-phenyl-2-pyridin-4-ylpyrimidin-5-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-28-19-9-7-18(8-10-19)26-27-20-15-24-22(17-11-13-23-14-12-17)25-21(20)16-5-3-2-4-6-16/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXPEQOVJVGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)

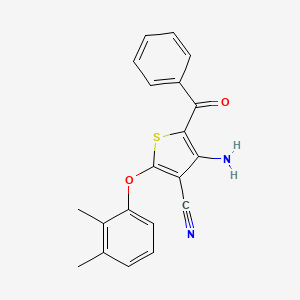

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)
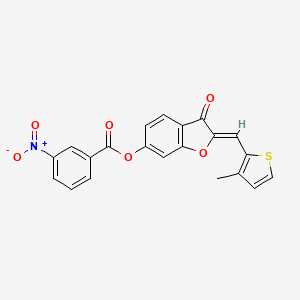
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)
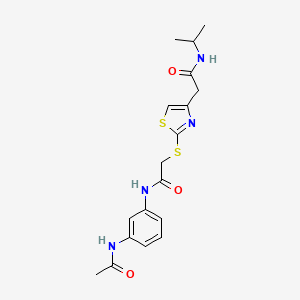
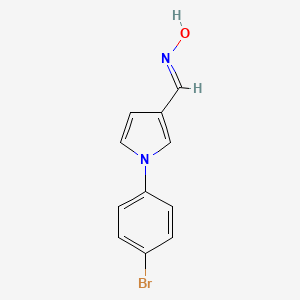
![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)
